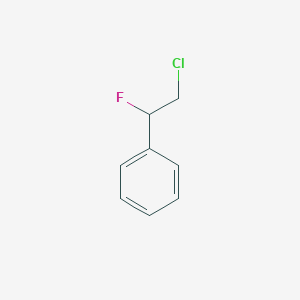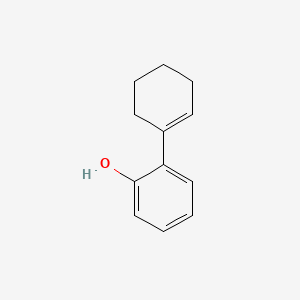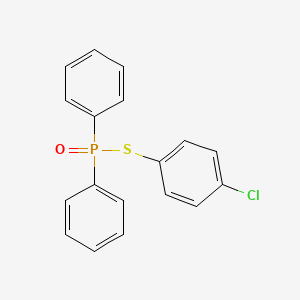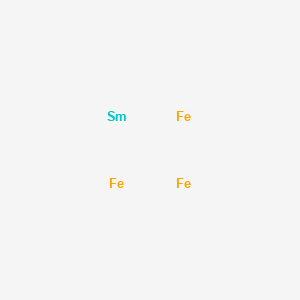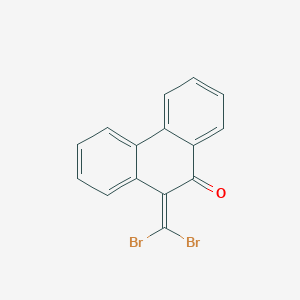
10-(Dibromomethylidene)phenanthren-9(10h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Dibromomethylidene)phenanthren-9(10h)-one is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms attached to a methylene group at the 10th position of the phenanthrene ring system, and a ketone group at the 9th position. It is a crystalline solid that is used in various chemical reactions and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Dibromomethylidene)phenanthren-9(10h)-one typically involves the bromination of phenanthrene-9,10-quinone. The reaction is carried out under phase transfer catalysis conditions using bromine or N-bromosuccinimide as the brominating agents. The reaction conditions include the use of solvents such as toluene or chloroform and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using phenanthrene derivatives as starting materials. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 10-(Dibromomethylidene)phenanthren-9(10h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9 and 10 positions.
Common Reagents and Conditions:
Oxidation: Chromic acid or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst like Raney nickel.
Substitution: Bromine or N-bromosuccinimide in the presence of a base.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-dihydrophenanthrene derivatives.
Substitution: 9-bromophenanthrene and other halogenated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
10-(Dibromomethylidene)phenanthren-9(10h)-one is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a pharmacophore in drug design and development.
Industry: Used in the production of dyes, plastics, and other materials
Mecanismo De Acción
The mechanism of action of 10-(Dibromomethylidene)phenanthren-9(10h)-one involves its interaction with molecular targets through electrophilic substitution and oxidation-reduction reactions. The bromine atoms and the ketone group play crucial roles in these interactions, facilitating the formation of reactive intermediates that can further react with other molecules .
Comparación Con Compuestos Similares
Phenanthrenequinone: A related compound with a quinone group at the 9 and 10 positions.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene.
9-Bromophenanthrene: A halogenated derivative of phenanthrene.
Propiedades
Número CAS |
22648-86-8 |
|---|---|
Fórmula molecular |
C15H8Br2O |
Peso molecular |
364.03 g/mol |
Nombre IUPAC |
10-(dibromomethylidene)phenanthren-9-one |
InChI |
InChI=1S/C15H8Br2O/c16-15(17)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)18/h1-8H |
Clave InChI |
LJKBEYZAVCAINB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





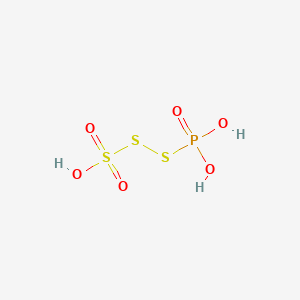
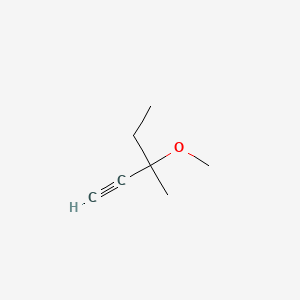

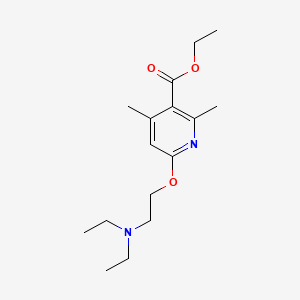

![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
